Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate

Description

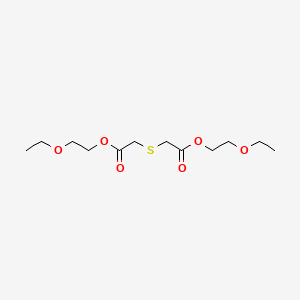

Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate is an organosulfur compound featuring a central sulfur atom bridging two acetate groups, each esterified with 2-ethoxyethyl alcohol. The structure combines ester and ether functionalities, which influence its solubility, thermal stability, and reactivity. The ethoxyethyl groups may enhance compatibility with polar polymers and reduce volatility compared to shorter-chain esters .

Properties

CAS No. |

79764-88-8 |

|---|---|

Molecular Formula |

C12H22O6S |

Molecular Weight |

294.37 g/mol |

IUPAC Name |

2-ethoxyethyl 2-[2-(2-ethoxyethoxy)-2-oxoethyl]sulfanylacetate |

InChI |

InChI=1S/C12H22O6S/c1-3-15-5-7-17-11(13)9-19-10-12(14)18-8-6-16-4-2/h3-10H2,1-2H3 |

InChI Key |

UAAAAZBVZSWOQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)CSCC(=O)OCCOCC |

Origin of Product |

United States |

Biological Activity

Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate, a compound with potential applications in pharmacology and toxicology, has not been extensively studied in the literature. However, its structural analogs and related compounds have been investigated for their biological activities. This article aims to synthesize available data on the biological activity of this compound, focusing on its antimicrobial, larvicidal, and potential therapeutic properties.

- Molecular Formula : C₈H₁₈O₃S

- Molar Mass : 194.29 g/mol

- CAS Number : Not specifically listed but related to similar compounds.

Larvicidal Activity

Similar compounds have demonstrated larvicidal effects against mosquito larvae, particularly Culex quinquefasciatus. For instance, DEHP achieved 100% mortality at concentrations as low as 250 ppm after 72 hours. The lethal concentration (LC50) was determined to be approximately 67.03 ppm . This suggests that this compound may also possess similar larvicidal properties due to its structural characteristics.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism by which many bioactive compounds exert their effects. Studies on DEHP have shown varying degrees of AChE inhibition at different concentrations . Such inhibition can lead to neurotoxic effects in target organisms, which could be an area for further exploration regarding this compound.

Case Studies and Research Findings

Several studies involving related compounds provide insights into the biological activity of this compound:

- Antibacterial Efficacy : A study reported that DEHP inhibited bacterial growth significantly, with zones of inhibition measured at 12.33 mm for E. coli and 5.66 mm for S. aureus . This suggests that similar compounds may exhibit comparable antibacterial properties.

- Comet Assay Results : In studies using comet assays to assess DNA damage in larvae exposed to DEHP, significant DNA damage was observed at higher concentrations . This method could be applied to evaluate the genotoxic potential of this compound.

- Toxicological Profiles : Investigations into the toxicological profiles of phthalates indicate that exposure can lead to systemic effects including reproductive toxicity and endocrine disruption . Understanding these profiles can aid in assessing the safety and biological implications of this compound.

Data Summary Table

| Activity | Compound | Effect/Outcome | Concentration Tested |

|---|---|---|---|

| Antimicrobial | Bis(2-ethylhexyl) phthalate | Inhibition of E. coli, S. aureus | MIC: 32 mg/ml |

| Larvicidal | Bis(2-ethylhexyl) phthalate | 100% mortality in larvae | LC50: 67.03 ppm |

| AChE Inhibition | Bis(2-ethylhexyl) phthalate | Significant inhibition observed | Various concentrations |

| Genotoxicity | Bis(2-ethylhexyl) phthalate | DNA damage assessed via comet assay | High concentrations |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-ethoxyethyl) 2,2'-sulfanediyldiacetate with structurally related thiodiacetic acid derivatives, based on available data from the evidence:

Key Observations:

Structural Effects on Physical Properties: Longer alkyl chains (e.g., 2-ethylhexyl in Vulkanol 90) increase molecular weight and boiling point, reducing volatility compared to shorter esters like diethyl . Ether-containing esters (e.g., ethoxyethyl groups) likely improve solubility in polar solvents compared to purely hydrocarbon-based esters.

Applications: Vulkanol 90’s high boiling point and stability make it suitable for high-temperature polymer processing . Diethyl esters are more reactive and volatile, favoring use in lab-scale synthesis . Thiodiacetic acid’s carboxylic acid groups enable chelation but limit compatibility with nonpolar matrices .

Safety Profiles :

- Bis(2-ethylhexyl) derivatives exhibit lower acute toxicity, aligning with their use in industrial plasticizers .

- Thiodiacetic acid requires stringent handling due to corrosivity , while thiodiglycol poses moderate risks as a solvent .

Research Findings and Gaps

- Thermal Stability : Bis(2-ethylhexyl) 2,2'-sulfanediyldiacetate demonstrates superior thermal stability (boiling point 438.6°C) compared to diethyl analogs, suggesting Bis(2-ethoxyethyl) derivatives may occupy an intermediate range .

- Regulatory Status : Bis(2-ethylhexyl) esters are listed in EPA databases (), but ethoxyethyl variants lack explicit regulatory mentions, highlighting a need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.